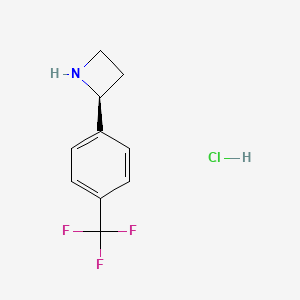
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indole compounds .
Applications De Recherche Scientifique
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with various proteins, inhibiting their activity. This inhibition can lead to therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-(4-Fluorobenzoyl)indole: Lacks the ethyl carboxamide moiety.
N-Methyl-1-(4-fluorobenzoyl)indoline-6-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide is unique due to the combination of its fluorobenzoyl group and ethyl carboxamide moiety, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C18H17FN2O2 |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
N-ethyl-1-(4-fluorobenzoyl)-2,3-dihydroindole-6-carboxamide |
InChI |
InChI=1S/C18H17FN2O2/c1-2-20-17(22)14-4-3-12-9-10-21(16(12)11-14)18(23)13-5-7-15(19)8-6-13/h3-8,11H,2,9-10H2,1H3,(H,20,22) |
Clé InChI |
CFXTZBLJEDBTHN-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC2=C(CCN2C(=O)C3=CC=C(C=C3)F)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol](/img/structure/B12925810.png)

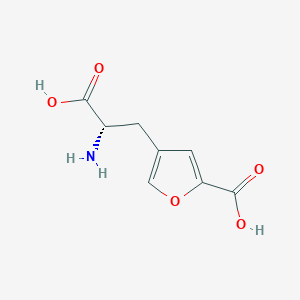
![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)
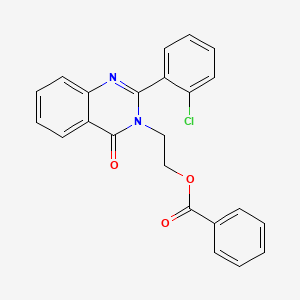
![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
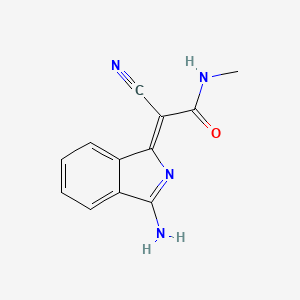
![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)
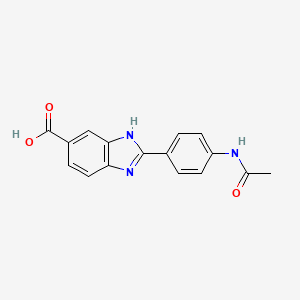
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)


